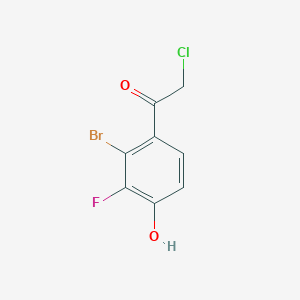
2-(E)-2-Cyanovinylbenzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(E-Cyanovinyl)phenylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a molecular weight of 173.0 g/mol . This compound is characterized by the presence of a cyanovinyl group attached to a phenylboronic acid moiety. It is primarily used in research settings, particularly in the field of organic synthesis and proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E-Cyanovinyl)phenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for 2-(E-Cyanovinyl)phenylboronic acid are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(E-Cyanovinyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the cyanovinyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Phenols, quinones
Reduction: Amines
Substitution: Various substituted phenyl derivatives
科学研究应用
2-(E-Cyanovinyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Proteomics: Employed in the study of protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to form stable complexes with biomolecules.
Material Science: Used in the development of advanced materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(E-Cyanovinyl)phenylboronic acid primarily involves its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including the development of sensors and drug delivery systems .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Vinylboronic Acid: Contains a vinyl group attached to the boronic acid moiety, used in similar coupling reactions.
Cyanophenylboronic Acid: Contains a cyano group attached to the phenyl ring, used in various organic transformations.
Uniqueness
2-(E-Cyanovinyl)phenylboronic acid is unique due to the presence of both a cyanovinyl group and a boronic acid moiety. This combination allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler boronic acids .
属性
分子式 |
C9H8BNO2 |
|---|---|
分子量 |
172.98 g/mol |
IUPAC 名称 |
[2-[(Z)-2-cyanoethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H8BNO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,12-13H/b5-3- |
InChI 键 |
IBOPZLYQFBLSRH-HYXAFXHYSA-N |
手性 SMILES |
B(C1=CC=CC=C1/C=C\C#N)(O)O |
规范 SMILES |
B(C1=CC=CC=C1C=CC#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)


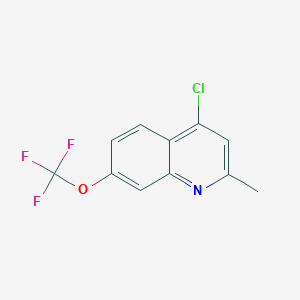
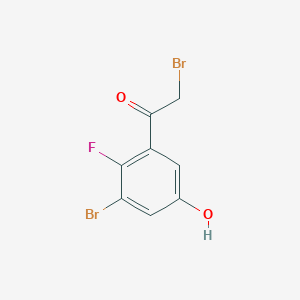
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
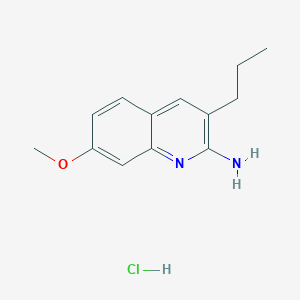
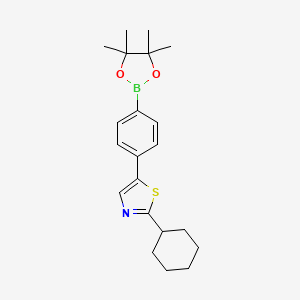

![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
